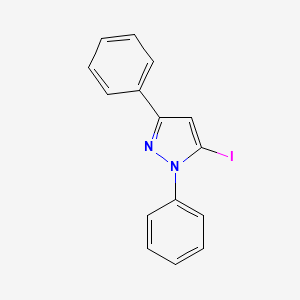
1,2-Bis(3-bromophenyl)-2-hydroxyethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Bis(3-bromophenyl)-2-hydroxyethan-1-one is an organic compound characterized by the presence of two bromophenyl groups attached to a hydroxyethanone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2-Bis(3-bromophenyl)-2-hydroxyethan-1-one can be synthesized through several methods. One common approach involves the bromination of 1,2-diphenylethanone followed by hydroxylation. The reaction typically uses bromine as the brominating agent and a suitable solvent like acetic acid. The hydroxylation step can be achieved using hydrogen peroxide in the presence of a catalyst such as sodium tungstate.
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination and hydroxylation processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques like recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Bis(3-bromophenyl)-2-hydroxyethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The bromophenyl groups can be reduced to phenyl groups.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as sodium methoxide or potassium cyanide can be employed for substitution reactions.
Major Products
Oxidation: 1,2-Bis(3-bromophenyl)-2-oxoethan-1-one.
Reduction: 1,2-Diphenyl-2-hydroxyethan-1-one.
Substitution: 1,2-Bis(3-substituted phenyl)-2-hydroxyethan-1-one, where the substituent depends on the nucleophile used.
Applications De Recherche Scientifique
1,2-Bis(3-bromophenyl)-2-hydroxyethan-1-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and polymers.
Mécanisme D'action
The compound exerts its effects through various molecular targets and pathways. For instance, in biological systems, it may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access. The bromophenyl groups enhance its binding affinity and specificity towards certain proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Bis(4-bromophenyl)-2-hydroxyethan-1-one: Similar structure but with bromine atoms at the para positions.
1,2-Bis(3-chlorophenyl)-2-hydroxyethan-1-one: Chlorine atoms instead of bromine.
1,2-Diphenyl-2-hydroxyethan-1-one: Lacks halogen substituents.
Uniqueness
1,2-Bis(3-bromophenyl)-2-hydroxyethan-1-one is unique due to the presence of bromine atoms at the meta positions, which can influence its reactivity and interaction with biological targets. This structural feature can lead to distinct chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
164403-02-5 |
|---|---|
Formule moléculaire |
C14H10Br2O2 |
Poids moléculaire |
370.03 g/mol |
Nom IUPAC |
1,2-bis(3-bromophenyl)-2-hydroxyethanone |
InChI |
InChI=1S/C14H10Br2O2/c15-11-5-1-3-9(7-11)13(17)14(18)10-4-2-6-12(16)8-10/h1-8,13,17H |
Clé InChI |
KOVLYVFCYREWLS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)Br)C(C(=O)C2=CC(=CC=C2)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![tert-Butyl (1R,5R,6R)-6-hydroxy-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B12091088.png)

![Tert-butyl 6-amino-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B12091096.png)
![2-Phenyl-4,6-bis[4-(9,9-diphenyl-9,10-dihydroacridine)-phenyl]pyrimidine](/img/structure/B12091100.png)
![5-bromo-3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-2-nitropyridine](/img/structure/B12091104.png)


![[2-[3-[Di(propan-2-yl)amino]-1-phenylpropyl]-4-methylphenyl] 2-methylpropanoate](/img/structure/B12091116.png)
